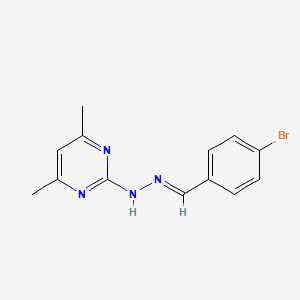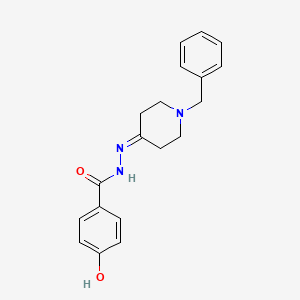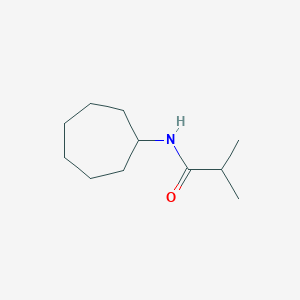
1-(2-methoxybenzyl)-4-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methoxybenzyl)-4-methylpiperidine, also known as GBR 12909, is a potent and selective dopamine reuptake inhibitor. It is a member of the piperidine class of compounds and has been widely used in scientific research for its ability to modulate dopamine signaling in the brain.
Mechanism of Action
1-(2-methoxybenzyl)-4-methylpiperidine 12909 acts as a potent and selective inhibitor of the dopamine transporter (DAT). It binds to the DAT and prevents the reuptake of dopamine, leading to increased dopamine levels in the synaptic cleft. This effect is mediated by the binding of this compound 12909 to a specific site on the DAT, which causes a conformational change that inhibits the transporter's activity.
Biochemical and Physiological Effects:
This compound 12909 has been shown to produce a range of biochemical and physiological effects in the brain. It increases dopamine release and inhibits dopamine reuptake, leading to increased dopamine levels in the striatum and other brain regions. This effect has been linked to the drug's ability to enhance reward pathways, motivation, and cognitive function. This compound 12909 has also been shown to increase locomotor activity and produce stereotypic behaviors in animal models.
Advantages and Limitations for Lab Experiments
1-(2-methoxybenzyl)-4-methylpiperidine 12909 has several advantages for use in lab experiments. It is a potent and selective dopamine reuptake inhibitor, making it an ideal tool for studying the role of dopamine in various neurological disorders. It has also been shown to be highly effective in animal models, producing robust effects on dopamine signaling and behavior. However, this compound 12909 has several limitations, including its short half-life and potential toxicity at high doses.
Future Directions
There are several future directions for research on 1-(2-methoxybenzyl)-4-methylpiperidine 12909. One area of interest is the role of dopamine in addiction and other psychiatric disorders. This compound 12909 has been shown to modulate dopamine signaling in the brain, and further research could help elucidate the mechanisms underlying these effects. Another area of interest is the development of new drugs that target the dopamine system. This compound 12909 has provided a valuable tool for studying dopamine signaling, and further research could lead to the development of new drugs that target this system for therapeutic purposes.
Conclusion:
In conclusion, this compound 12909 is a potent and selective dopamine reuptake inhibitor that has been widely used in scientific research for its ability to modulate dopamine signaling in the brain. It has been shown to increase dopamine release and inhibit dopamine reuptake, leading to increased dopamine levels in the brain. This compound 12909 has several advantages for use in lab experiments, but also has limitations that need to be considered. Future research on this compound 12909 could lead to a better understanding of the role of dopamine in various neurological disorders and the development of new drugs that target this system for therapeutic purposes.
Synthesis Methods
1-(2-methoxybenzyl)-4-methylpiperidine 12909 can be synthesized in several ways, but the most commonly used method is the condensation reaction of 1-(2-methoxyphenyl)-2-nitroethylene with 4-methylpiperidine. The resulting compound is then reduced with hydrogen gas and a palladium catalyst to yield this compound 12909.
Scientific Research Applications
1-(2-methoxybenzyl)-4-methylpiperidine 12909 has been extensively used in scientific research to study the role of dopamine in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction. It has been shown to increase dopamine release and inhibit dopamine reuptake, leading to increased dopamine levels in the brain. This effect has been used to study the role of dopamine in reward pathways, motivation, and cognitive function.
properties
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-4-methylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-12-7-9-15(10-8-12)11-13-5-3-4-6-14(13)16-2/h3-6,12H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZSYMHGXWYJFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethyl-5-[3-(4-methoxy-3-methylphenyl)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5837946.png)

![1-(2-methoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5837948.png)
![2-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5837954.png)



![5-(methoxymethyl)-7-[(4-methyl-1-piperidinyl)methyl]-8-quinolinol](/img/structure/B5837978.png)
![4-methoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5837985.png)
![N-{[(2,3-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5837992.png)
![1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B5838000.png)


